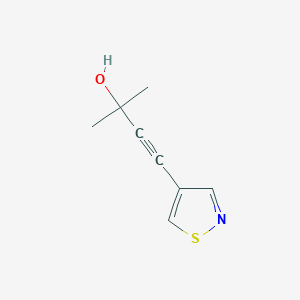

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol

Description

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol is a tertiary propargyl alcohol derivative featuring an isothiazole ring attached to the alkyne-terminated carbon. These analogs are synthesized via palladium-catalyzed alkynylation or cyclization reactions, often leveraging Sonogashira coupling or gold-catalyzed methods . Key applications include roles in medicinal chemistry (e.g., kinase inhibitors, receptor agonists) and materials science, driven by their modular synthetic accessibility and tunable physicochemical properties.

Properties

IUPAC Name |

2-methyl-4-(1,2-thiazol-4-yl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-8(2,10)4-3-7-5-9-11-6-7/h5-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDASPYAAIJRGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CSN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265909 | |

| Record name | 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310558-46-3 | |

| Record name | 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310558-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol typically involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is efficient and widely used in laboratory settings.

Industrial Production Methods

On an industrial scale, the production of this compound is similar to its laboratory synthesis but optimized for larger quantities. The process involves the same condensation reaction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the isothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted isothiazoles.

Scientific Research Applications

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The butynol moiety can undergo further chemical modifications, enhancing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key Observations:

- Substituent Complexity vs. Yield: Simpler substituents (e.g., isobutylbenzofuran) yield higher synthesis efficiencies (74%) compared to complex heterocycles (e.g., indole-pyrimidine at 82% or tetrazole at 96%) . Notably, the tetrazole derivative achieved a 96% yield, likely due to optimized reaction conditions .

- Physical State: Bulky aromatic groups (e.g., benzofuran, bromophenyl) often result in solids, while alkylated analogs remain oils .

Spectroscopic and Analytical Characterization

All analogs were characterized via NMR, IR, and HRMS, with crystallographic data available for select derivatives (e.g., 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, COD entry 2226684) . For example:

- 4-(4-Bromophenyl) derivative: $^{1}\text{H NMR}$ signals at δ 8.04 (d, 2H) and 7.64 (d, 2H) confirm aromatic protons, while HRMS validates the molecular formula C${11}$H${11}$BrO .

- Tetrazole derivative: FTIR peaks at 3,315 cm$^{-1}$ (O-H stretch) and 2,956 cm$^{-1}$ (C-H alkyl) align with its structure .

Trends in Physicochemical Properties

Biological Activity

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isothiazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications. The presence of the 2-methylbut-3-yn-2-ol moiety contributes to its reactivity and potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Properties : Studies suggest it can inhibit fungal growth, potentially useful in treating fungal infections.

- Cytotoxic Effects : Preliminary data indicate that it may possess cytotoxic properties against certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival.

- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell death.

Antimicrobial Studies

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results indicate a promising potential for this compound as an antibacterial agent.

Antifungal Activity

In vitro assays revealed that the compound effectively inhibited the growth of Candida albicans with an MIC of 32 µg/mL. This suggests potential application in antifungal therapies.

Cytotoxicity Assessment

In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects with an IC50 value of 25 µM against breast cancer cells (MCF7). This indicates a need for further exploration into its anticancer properties.

Toxicological Profile

Toxicological studies have shown that while the compound exhibits significant biological activity, it also presents some toxicity concerns:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.